![molecular formula C18H24N4S2 B14947360 2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione](/img/structure/B14947360.png)
2-Benzothiazol-2-yl-8-tert-butyl-1,2,4-triaza-spiro[4.5]decane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[45]DECANE-3-THIONE is a complex organic compound that features a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with carbon disulfide in the presence of a base.
Spirocyclic Formation: The spirocyclic structure is introduced by reacting the benzothiazole derivative with a suitable spirocyclic precursor under controlled conditions.
Introduction of the Triazaspiro Moiety: This step involves the reaction of the intermediate with a triazaspiro compound, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-ONE
- 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-OL
Uniqueness
Compared to similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-8-(TERT-BUTYL)-1,2,4-TRIAZASPIRO[4.5]DECANE-3-THIONE is unique due to its thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H24N4S2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-8-tert-butyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C18H24N4S2/c1-17(2,3)12-8-10-18(11-9-12)20-15(23)22(21-18)16-19-13-6-4-5-7-14(13)24-16/h4-7,12,21H,8-11H2,1-3H3,(H,20,23) |
Clé InChI |
DSSOOOVNLBRAPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(4-acetylanilino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B14947277.png)
![N~2~-acetyl-N-(5-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)glycinamide](/img/structure/B14947284.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-bromophenyl)acetamide](/img/structure/B14947307.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14947311.png)
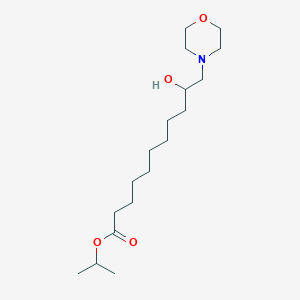
![1-(4-Methoxyphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14947331.png)
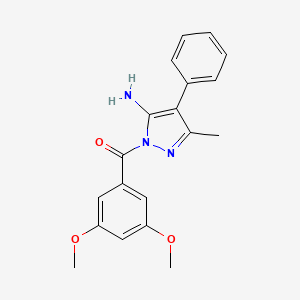
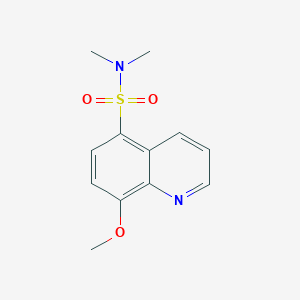
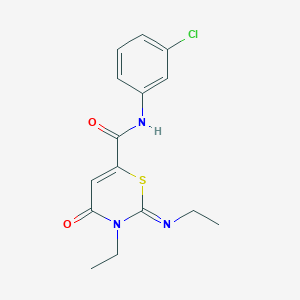
![(2E)-3-[4-(dimethylamino)phenyl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B14947350.png)
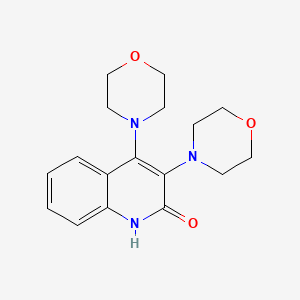
![N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B14947373.png)
![1-amino-2-{(E)-[(4-methylphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B14947380.png)
![methyl 2-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-6-(4-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947387.png)
